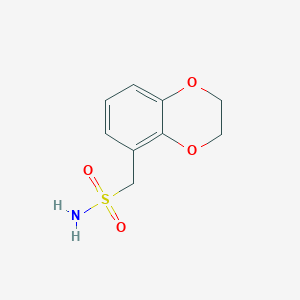
(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide
Overview
Description
(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition is a common therapeutic strategy for treating Alzheimer’s disease .
Mode of Action
This compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, which can help improve cognitive function in Alzheimer’s patients .
Biochemical Pathways
The compound affects the cholinergic pathway, which involves the transmission of nerve impulses using acetylcholine as a neurotransmitter . By inhibiting cholinesterase enzymes, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and thereby enhancing nerve impulse transmission .
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels due to the inhibition of cholinesterase enzymes . This can lead to improved cognitive function in Alzheimer’s patients .
Biochemical Analysis
Biochemical Properties
(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in metabolic processes, thereby altering the metabolic flux and levels of metabolites within cells . These cellular effects are essential for determining the compound’s potential as a therapeutic agent.
Biological Activity
(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide is a compound with significant potential in biochemical research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₁N₁O₄S
- Molecular Weight : 229.26 g/mol
The primary mechanism of action for this compound involves the inhibition of cholinesterase enzymes. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling pathways critical for neurotransmission .
Biochemical Pathways
The compound's interaction with cholinesterase enzymes affects:
- Cholinergic Pathway : Increases acetylcholine levels due to enzyme inhibition.
- Cellular Metabolism : Alters metabolic flux and levels of metabolites by influencing enzyme activities involved in metabolic processes .
Cellular Effects
Research indicates that this compound can modulate various cellular processes:
- Cell Signaling : Influences key signaling pathways affecting cell proliferation and apoptosis.
- Gene Expression : Affects the expression of genes involved in critical cellular functions through interactions with transcription factors .
In Vitro Studies
- Cholinesterase Inhibition :
- Cellular Impact :
In Vivo Studies
- Animal Models :
- Toxicity Assessments :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c10-15(11,12)6-7-2-1-3-8-9(7)14-5-4-13-8/h1-3H,4-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFNDRMNDYNQHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















